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molecular formula C12H10O3 B098014 Methyl 6-hydroxy-2-naphthoate CAS No. 17295-11-3

Methyl 6-hydroxy-2-naphthoate

Cat. No. B098014
M. Wt: 202.21 g/mol
InChI Key: UKZOPQRTQJERQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943795B2

Procedure details

Treat a mixture of 6-hydroxy-2-naphthoic acid (4.45 g, 23.6 mmol) in 2,2-dimethoxypropane (235 mL) with conc. HCl (24 mL) and then MeOH (60 mL). Stir the reaction at RT for 16 h and then at 55° C. for 16 h. Pour the reaction mixture into EtOAc (250 mL) and wash with brine (3×100 mL). Dry the organic layer over Na2SO4, concentrate the filtrate, and chromatograph the concentrated filtrate (0.5 kg silica gel, 5:95 to 15:85 EtOAc:hex) to give the title compound (4.77 g, quant). MS (ES) m/e 203 (M+1).
Quantity
4.45 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.Cl.CO.[CH3:18]COC(C)=O>COC(OC)(C)C>[CH3:18][O:13][C:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([OH:1])[CH:3]=2)[CH:8]=1)=[O:14]

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Name
Quantity
235 mL
Type
solvent
Smiles
COC(C)(C)OC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
CUSTOM
Type
CUSTOM
Details
the reaction at RT for 16 h
Duration
16 h
WASH
Type
WASH
Details
wash with brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate, and chromatograph the concentrated filtrate (0.5 kg silica gel, 5:95 to 15:85 EtOAc:hex)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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